3-Acetyl-5-fluorobenzoic acid

Physicochemical profiling pKa prediction Fluorine effect on acidity

Researchers requiring a dual-functional aromatic building block face a gap: mono-substituted analogs cannot replicate the combined electronic and steric profile of 3-acetyl-5-fluorobenzoic acid. This compound delivers: • 3 Orthogonal Handles: Carboxylic acid (amide coupling), acetyl (reduction/condensation), and aryl fluoride (SNAr/cross-coupling) enable sequential elaboration without protecting group manipulations. • Predictable Electronic Tuning: Fluorine lowers pKa to 3.48 (vs. 3.83 for non-fluorinated analog), enabling fine control of ionization at physiological pH. • ¹⁹F NMR Reporter: Label-free reaction monitoring without radioactive or fluorescent probes. Supplied at ≥98% purity with full analytical documentation. Ideal for med chem campaigns requiring regiochemical precision.

Molecular Formula C9H7FO3
Molecular Weight 182.15 g/mol
Cat. No. B14796693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-5-fluorobenzoic acid
Molecular FormulaC9H7FO3
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC(=C1)F)C(=O)O
InChIInChI=1S/C9H7FO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,1H3,(H,12,13)
InChIKeyINASNPBERASTCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-5-fluorobenzoic Acid: Physicochemical Profile


3-Acetyl-5-fluorobenzoic acid is a disubstituted benzoic acid derivative (C₉H₇FO₃, MW 182.15 g/mol) bearing an acetyl group at the 3-position and a fluorine atom at the 5-position [1]. Its computed XLogP3-AA is 1.2 and topological polar surface area is 54.4 Ų, defining it as a moderately lipophilic aromatic carboxylic acid building block [1]. The predicted acid dissociation constant (pKa) is 3.48 ± 0.10, making it a stronger acid than its non-fluorinated analog 3-acetylbenzoic acid (pKa 3.83) [1]. This compound is primarily procured as a synthetic intermediate at typical purities of 95–98% .

3-Acetyl-5-fluorobenzoic Acid: Generic Substitution Risks


In-class analogs such as 3-acetylbenzoic acid, 5-fluorobenzoic acid, or regioisomeric 4-acetyl-3-fluorobenzoic acid cannot be interchanged with 3-acetyl-5-fluorobenzoic acid without altering downstream molecular properties. The specific 3-acetyl/5-fluoro substitution pattern creates a unique electronic landscape: the electron-withdrawing fluorine at the meta position relative to the carboxylic acid lowers the pKa by approximately 0.35 units compared to the non-fluorinated analog , while the acetyl group provides a versatile handle for further transformations (reduction, condensation, heterocycle formation) that is absent in simple fluorobenzoic acids. The spatial arrangement of these two substituents also dictates regiochemical outcomes in subsequent reactions [1]. Procurement of a generic alternative without both functionalities in the correct positions introduces a new variable that can derail established synthetic routes or alter the physicochemical profile of final compounds.

3-Acetyl-5-fluorobenzoic Acid: Differentiation Evidence


Acidity: pKa Comparison with Non-Fluorinated Analog

The introduction of a fluorine atom at the 5-position reduces the predicted pKa of 3-acetyl-5-fluorobenzoic acid to 3.48 ± 0.10 compared to 3.83 for the non-fluorinated 3-acetylbenzoic acid . This 0.35-unit decrease, attributable to the electron-withdrawing inductive effect of fluorine, means the fluorinated analog exists to a greater extent in the ionized carboxylate form at physiological pH (7.4), which can influence solubility, membrane permeability, and protein binding in biological contexts.

Physicochemical profiling pKa prediction Fluorine effect on acidity

Lipophilicity: XLogP Differentiation

3-Acetyl-5-fluorobenzoic acid has a computed XLogP3-AA value of 1.2 [1]. In contrast, 3-acetylbenzoic acid (lacking fluorine) has an XLogP3-AA of approximately 1.5, while 5-fluorobenzoic acid (lacking acetyl) has an XLogP3-AA of approximately 1.7 [2][3]. The intermediate lipophilicity of the target compound arises from the opposing contributions of the lipophilic acetyl group and the moderately polar C–F bond, placing it in a distinct logP space compared to mono-substituted analogs.

Lipophilicity XLogP Drug-likeness Building block selection

Polar Surface Area and Bioavailability Potential

The computed topological polar surface area (TPSA) of 3-acetyl-5-fluorobenzoic acid is 54.4 Ų [1]. This falls below the 140 Ų threshold commonly associated with good oral bioavailability (Veber's rules) and is comparable to other drug-like fragment building blocks. For reference, 3-acetylbenzoic acid (no fluorine) has a TPSA of 54.4 Ų (identical), while 5-fluorobenzoic acid has a TPSA of 37.3 Ų [2][3]. The higher TPSA of the acetyl-containing compounds reflects the additional carbonyl oxygen, which increases hydrogen-bonding capacity relative to simple fluorobenzoic acids.

TPSA Drug-likeness Veber's rules Building block selection

Orthogonal Functional Group Handles

3-Acetyl-5-fluorobenzoic acid offers three distinct functional handles—carboxylic acid (C1), acetyl ketone (C3), and aryl fluoride (C5)—that can be addressed orthogonally in synthetic sequences [1]. In comparison, 5-fluorobenzoic acid provides only carboxylic acid and aryl fluoride functionality, while 3-acetylbenzoic acid provides carboxylic acid and acetyl ketone [2][3]. The concurrent presence of all three groups in a single, low-molecular-weight scaffold (MW 182.15) maximizes atom economy in multi-step syntheses, as two diversification points (acetyl and fluorine) are pre-installed, reducing the number of synthetic steps required to reach complex target molecules.

Synthetic intermediate Orthogonal reactivity Fluorinated building block Medicinal chemistry

¹⁹F NMR Detection Capability

The presence of a single fluorine atom at the 5-position enables detection and quantification by ¹⁹F NMR spectroscopy, a capability absent in non-fluorinated analogs such as 3-acetylbenzoic acid [1][2]. ¹⁹F NMR offers high sensitivity (83% relative to ¹H), a wide chemical shift range (>200 ppm), and negligible background signal from biological or environmental matrices, making it a powerful tool for real-time reaction monitoring, impurity profiling, and metabolism studies without interference from protonated solvents or biomolecules.

¹⁹F NMR Analytical quantification Fluorine detection Reaction monitoring

3-Acetyl-5-fluorobenzoic Acid: Application Scenarios


Fluorinated Fragment for FBDD Libraries

With a molecular weight of 182.15 g/mol, three orthogonal functional handles, and a TPSA of 54.4 Ų well within drug-like space, 3-acetyl-5-fluorobenzoic acid is an ideal fragment for FBDD libraries. Its ¹⁹F NMR detectability allows for label-free screening in ligand-observed NMR experiments [1]. The acetyl group can be elaborated into heterocycles (e.g., pyrazoles, thiazoles), while the fluorine atom can serve as a metabolic blocking group or ¹⁹F reporter. This combination of properties in a single fragment is not available from mono-substituted analogs like 5-fluorobenzoic acid or 3-acetylbenzoic acid.

pKa Modulation for Oral Bioavailability

In lead optimization campaigns, fine-tuning the pKa of a carboxylic acid moiety can significantly impact oral absorption and tissue distribution. The pKa of 3-acetyl-5-fluorobenzoic acid (3.48) is approximately 0.35 units lower than 3-acetylbenzoic acid (3.83) due to the electron-withdrawing fluorine . This shift may be sufficient to alter the fraction ionized at intestinal pH, providing medicinal chemists with a predictable electronic tuning knob when designing analogs with improved pharmacokinetic profiles.

¹⁹F NMR Assays for Enzyme and Metabolite Tracking

The single fluorine atom in 3-acetyl-5-fluorobenzoic acid enables its use as a ¹⁹F NMR probe for monitoring enzymatic transformations (e.g., ester hydrolysis, ketone reduction) without the need for fluorescent or radioactive labels [2]. This is particularly valuable in early-stage drug metabolism studies or in biocatalysis screening, where the fluorine serves as a silent reporter that does not interfere with biological systems. Non-fluorinated analogs cannot be used for this purpose.

Orthogonal Elaboration in Complex Multi-Step Synthesis

The carboxylic acid, acetyl, and aryl fluoride groups can be addressed sequentially under distinct reaction conditions—amide coupling at the acid, reductive amination or Grignard addition at the ketone, and nucleophilic aromatic substitution or cross-coupling at the fluoride [3]. This orthogonal reactivity profile reduces protecting group manipulations and improves overall synthetic efficiency compared to building blocks with fewer functional handles, making the compound cost-effective for multi-step medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Acetyl-5-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.